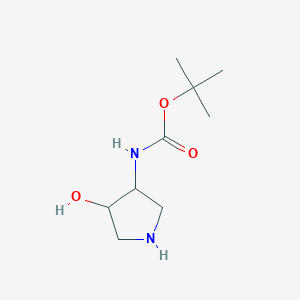
(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, commonly known as t-Boc-L-proline, is a chemical compound that is widely used in scientific research. This compound is a derivative of proline, an amino acid that is found in many proteins. t-Boc-L-proline is used as a building block in the synthesis of peptides and proteins.
Wirkmechanismus
The mechanism of action of t-Boc-L-proline is not well understood. However, it is believed that the t-Boc group protects the carboxylic acid group of amino acids from unwanted reactions, such as nucleophilic attack or esterification. The t-Boc group can be removed under mild conditions, which allows the amino acid to participate in peptide bond formation.
Biochemical and Physiological Effects:
t-Boc-L-proline does not have any known biochemical or physiological effects. This compound is used only as a building block in peptide and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
T-Boc-L-proline has several advantages for lab experiments. This compound is stable under normal conditions, which makes it easy to handle and store. The t-Boc group can be removed under mild conditions, which allows the synthesis of peptides and proteins with high purity. However, t-Boc-L-proline also has some limitations. The t-Boc group can interfere with some reactions, such as amide bond formation. In addition, the removal of the t-Boc group can cause side reactions, such as racemization or hydrolysis.
Zukünftige Richtungen
There are several future directions for the use of t-Boc-L-proline in scientific research. One direction is the synthesis of peptides and proteins with specific structures and functions. t-Boc-L-proline can be used as a chiral auxiliary to control the stereochemistry of the reaction, which allows the synthesis of peptides and proteins with specific biological activities. Another direction is the development of new protecting groups for amino acids. The t-Boc group has some limitations, such as interference with some reactions and side reactions during removal. Therefore, new protecting groups that are more efficient and selective could be developed. Finally, t-Boc-L-proline could be used in the synthesis of new drugs and therapeutics. Peptides and proteins are increasingly being used as drugs, and t-Boc-L-proline could be used in the synthesis of these compounds with high purity and specificity.
Conclusion:
t-Boc-L-proline is a widely used compound in scientific research, particularly in peptide and protein synthesis. This compound is used as a protecting group for the carboxylic acid group of amino acids, which allows the synthesis of peptides and proteins with high purity. t-Boc-L-proline has several advantages, such as stability and mild removal conditions, but also has some limitations, such as interference with some reactions and side reactions during removal. There are several future directions for the use of t-Boc-L-proline in scientific research, including the synthesis of specific peptides and proteins, the development of new protecting groups, and the synthesis of new drugs and therapeutics.
Wissenschaftliche Forschungsanwendungen
T-Boc-L-proline is widely used in scientific research, particularly in the field of peptide synthesis. This compound is used as a protecting group for the carboxylic acid group of amino acids. The t-Boc group can be removed under mild conditions using acids such as trifluoroacetic acid, which allows the synthesis of peptides and proteins with high purity. t-Boc-L-proline is also used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-hydroxypyrrolidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVTJCOYJOJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



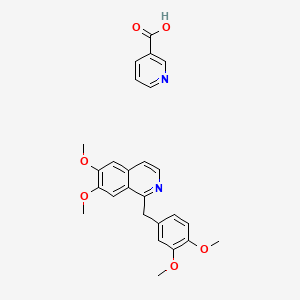
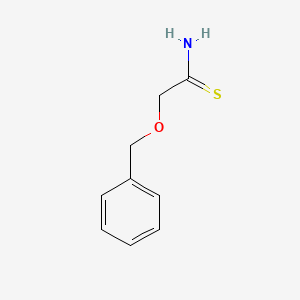
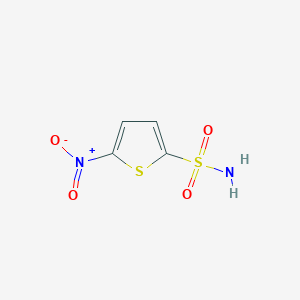
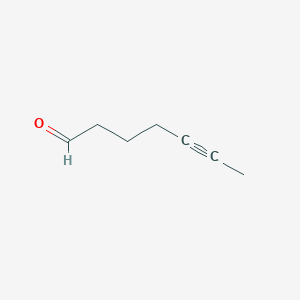

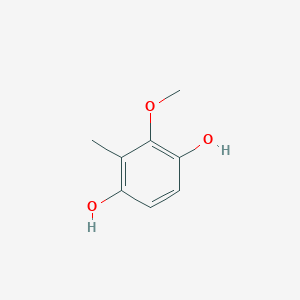

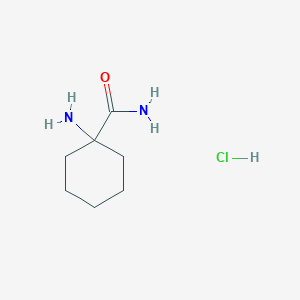



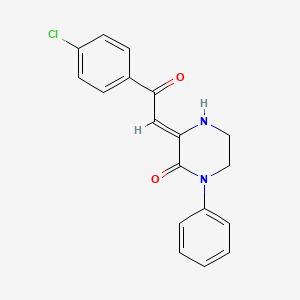
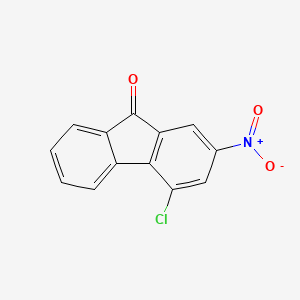
![methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate](/img/structure/B3367460.png)